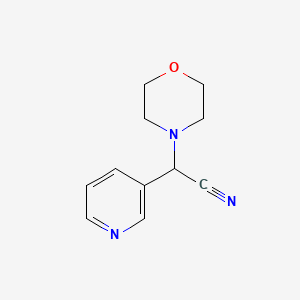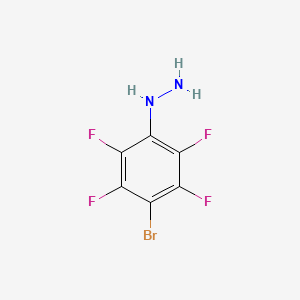
Morpholin-4-yl(pyridin-3-yl)acetonitrile
Descripción general
Descripción
Morpholin-4-yl(pyridin-3-yl)acetonitrile is a specialty product for proteomics research . It has a molecular formula of C11H13N3O and a molecular weight of 203.24 .
Molecular Structure Analysis
The molecular structure of Morpholin-4-yl(pyridin-3-yl)acetonitrile consists of a morpholine ring and a pyridine ring linked to each other . The InChI key for this compound is SFXNZFATUMWBHR-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Morpholin-4-yl(pyridin-3-yl)acetonitrile has a predicted boiling point of 339.0±42.0 °C and a predicted density of 1.190±0.06 g/cm3 . Its pKa is predicted to be 4.52±0.11 .Aplicaciones Científicas De Investigación
Antibacterial Activity
This compound has been studied for its potential in combating bacterial resistance, particularly against Extended Spectrum Beta-Lactamase (ESBL) producing bacteria like E. coli and Klebsiella species . The molecular docking studies suggest that the Morpholin-4-yl derivative, when combined with copper (MPH-Cu), exhibits a strong binding affinity to the active sites on the proteins, indicating a functionally similar behavior to commercially available antibiotics with broad-spectrum antibacterial activity .
Anti-Fibrosis Activity
Morpholin-4-yl derivatives have been synthesized and evaluated for their anti-fibrotic activities. These compounds have shown promise in inhibiting the expression of collagen and the content of hydroxyproline in cell culture medium, which are key markers in fibrotic diseases . This suggests potential applications in developing treatments for conditions like liver fibrosis.
Enzyme Inhibition
The synthesized Morpholin-4-yl compounds have been tested for their ability to inhibit enzymes. For instance, they have been docked against the ESBL enzyme of E. coli , showing that these compounds can bind effectively to the enzyme’s active sites . This indicates potential use in designing enzyme inhibitors for therapeutic purposes.
Drug Discovery
In the field of drug discovery, Morpholin-4-yl(pyridin-3-yl)acetonitrile derivatives are valuable for their pharmacological properties. They can modulate activity by interacting with multiple targets, which is crucial in the development of new drugs . Their ability to bind with high affinity to various biological targets makes them suitable candidates for further drug development.
Molecular Modeling
Morpholin-4-yl derivatives are used in molecular modeling to study the interaction of drugs with biological targets. The docking score and the favorable hydrogen bond interactions indicate the higher affinity of these ligands compared to standard antibiotics, which is essential in the rational design of new therapeutics .
Synthesis of Biologically Active Compounds
These compounds serve as important intermediates in the synthesis of many biologically active compounds. They are involved in key steps such as rearrangement reactions, condensation, and nucleophilic substitution reactions, which are fundamental in medicinal chemistry .
Kinase Inhibition
Research has also explored the use of Morpholin-4-yl derivatives as kinase inhibitors, which are potentially useful in the treatment of diseases like Parkinson’s Disease (PD). The optimization of these compounds focuses on improving kinome selectivity, which is a critical aspect in the development of targeted therapies .
Chemical Biology
In chemical biology, these compounds are part of constructing novel heterocyclic compound libraries with potential biological activities. The pyrimidine moiety, often present in these derivatives, is considered a privileged structure in medicinal chemistry due to its wide range of biological and pharmaceutical activities .
Safety and Hazards
Propiedades
IUPAC Name |
2-morpholin-4-yl-2-pyridin-3-ylacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c12-8-11(10-2-1-3-13-9-10)14-4-6-15-7-5-14/h1-3,9,11H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFXNZFATUMWBHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C#N)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40307545 | |
| Record name | (Morpholin-4-yl)(pyridin-3-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40307545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>30.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666654 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Morpholin-4-yl(pyridin-3-yl)acetonitrile | |
CAS RN |
36740-09-7 | |
| Record name | 36740-09-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=192641 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (Morpholin-4-yl)(pyridin-3-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40307545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-{(E)-[(5-chloro-2-methylphenyl)imino]methyl}phenol](/img/structure/B1267178.png)


![3-Bromodibenzo[b,d]furan](/img/structure/B1267186.png)




